molecular formula C19H28O3 B14247770 (3R,7R,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one CAS No. 502849-03-8

(3R,7R,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

Cat. No.: B14247770
CAS No.: 502849-03-8
M. Wt: 304.4 g/mol
InChI Key: OLPSAOWBSPXZEA-DYXPHYEZSA-N
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Description

The compound (3R,7R,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one is a complex organic molecule. It belongs to the class of steroids, which are characterized by their cyclopenta[a]phenanthrene ring structure. This compound is notable for its multiple hydroxyl groups and methyl substitutions, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,7R,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one typically involves multiple steps, starting from simpler steroid precursors. The process often includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide.

    Methylation: Addition of methyl groups through reactions with methyl iodide or dimethyl sulfate.

    Cyclization: Formation of the cyclopenta[a]phenanthrene ring system through intramolecular aldol condensation or similar cyclization reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Fermentation: Using microorganisms to produce steroid precursors, which are then chemically modified.

    Chemical Synthesis: Large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity.

    Purification: Techniques such as chromatography and crystallization to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(3R,7R,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one: undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of hydroxyl groups with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Halides, amines, ethers.

Scientific Research Applications

**(3R,7R,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-d

Properties

CAS No.

502849-03-8

Molecular Formula

C19H28O3

Molecular Weight

304.4 g/mol

IUPAC Name

(3R,7R,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-15,17,20-21H,3-9H2,1-2H3/t12-,13+,14+,15+,17+,18+,19+/m1/s1

InChI Key

OLPSAOWBSPXZEA-DYXPHYEZSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)[C@H](C=C4[C@@]3(CC[C@H](C4)O)C)O

Canonical SMILES

CC12CCC3C(C1CCC2=O)C(C=C4C3(CCC(C4)O)C)O

Origin of Product

United States

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